molecular formula C21H29N3O4 B600996 Lisinopril S,S,S-Diketopiperazine CAS No. 328385-86-0

Lisinopril S,S,S-Diketopiperazine

Cat. No.: B600996
CAS No.: 328385-86-0
M. Wt: 387.47
InChI Key:
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Description

Lisinopril S,S,S-Diketopiperazine is a pharmaceutical secondary standard and certified reference material used in pharmaceutical research and quality control. It is a derivative of Lisinopril, an angiotensin-converting enzyme inhibitor commonly used to treat hypertension, heart failure, and acute myocardial infarction .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Lisinopril S,S,S-Diketopiperazine are not well-documented in the literature. As an impurity of Lisinopril, it may share some biochemical characteristics with Lisinopril. Lisinopril is known to interact with ACE, inhibiting its activity

Cellular Effects

The cellular effects of this compound are not well-studied. Lisinopril, the parent compound, is known to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting ACE, thereby reducing the conversion of angiotensin I to angiotensin II, a hormone that causes vasoconstriction and increases blood pressure .

Molecular Mechanism

Lisinopril, the parent compound, exerts its effects at the molecular level by binding to ACE and inhibiting its activity . This prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and a reduction in blood pressure .

Preparation Methods

The synthesis of Lisinopril S,S,S-Diketopiperazine involves the cyclization of Lisinopril to form the diketopiperazine ring. This process typically requires specific reaction conditions, including the use of appropriate solvents and catalysts to facilitate the cyclization reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Lisinopril S,S,S-Diketopiperazine undergoes various chemical reactions, including:

Scientific Research Applications

Lisinopril S,S,S-Diketopiperazine is used in various scientific research applications, including:

Comparison with Similar Compounds

Lisinopril S,S,S-Diketopiperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

(2S)-2-[(3S,8aS)-3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEMHWCBWYXAOU-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N([C@H](C(=O)N2C1)CCCCN)[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328385-86-0
Record name Lisinopril S,S,S-diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328385860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LISINOPRIL S,S,S-DIKETOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ITR705O35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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